2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile
Overview
Description
2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile is an organic compound with the molecular formula C11H9BrF2N2 and a molecular weight of 287.1 g/mol. This compound is characterized by the presence of a bromine atom, a difluoropyrrolidine group, and a benzonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile typically involves the reaction of 2-bromo-5-nitrobenzonitrile with 3,3-difluoropyrrolidine under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired product.
Chemical Reactions Analysis
2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Scientific Research Applications
2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile is used in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on different biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The difluoropyrrolidine group is known to enhance the compound’s binding affinity to certain receptors, while the benzonitrile moiety can interact with various enzymes and proteins. These interactions can lead to changes in cellular processes and biological activities .
Comparison with Similar Compounds
2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile can be compared with similar compounds such as:
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine: This compound has a similar structure but with different substituents, leading to variations in chemical properties and applications.
2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde:
The uniqueness of this compound lies in its specific combination of bromine, difluoropyrrolidine, and benzonitrile groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
2-bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF2N2/c12-10-2-1-9(5-8(10)6-15)16-4-3-11(13,14)7-16/h1-2,5H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYHDMZLRKEDPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CC(=C(C=C2)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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